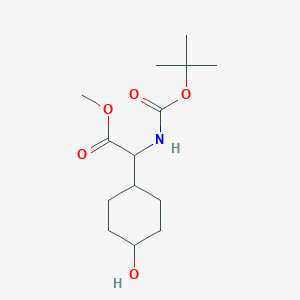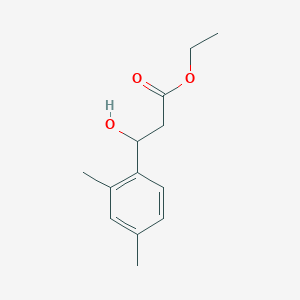
4,7-Dichloroisoquinolin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dichloroisoquinolin-1-amine is a chemical compound with the molecular formula C9H6Cl2N2 It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at the 4th and 7th positions and an amine group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloroisoquinolin-1-amine typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with amines. One common method starts with 4,7-dichloroquinoline, which is reacted with an appropriate amine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process. The initial step involves the hydrolysis and acid adjustment of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using sodium hydroxide solution. This is followed by decarboxylation to produce 4-hydroxy-7-chloroquinoline, which is then chlorinated using phosphorus oxychloride to obtain 4,7-dichloroquinoline. Finally, the 4,7-dichloroquinoline is reacted with an amine to produce this compound .
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Dichloroisoquinolin-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4th and 7th positions can be replaced by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary amines, secondary amines, and other nucleophiles.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from the reactions of this compound include various substituted isoquinolines, which can have different functional groups depending on the nucleophiles used in the reactions .
Wissenschaftliche Forschungsanwendungen
4,7-Dichloroisoquinolin-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nucleophilic aromatic substitution reactions.
Wirkmechanismus
The mechanism of action of 4,7-Dichloroisoquinolin-1-amine involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The chlorine atoms at the 4th and 7th positions are highly reactive and can be replaced by various nucleophiles, leading to the formation of new compounds with different biological activities . The specific pathways and targets depend on the nature of the nucleophiles and the resulting products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dichloroquinoline: This compound is similar in structure but lacks the amine group at the 1st position.
4-Aminoquinoline: This compound has an amino group at the 4th position and is used in the synthesis of various bioactive molecules.
Uniqueness
4,7-Dichloroisoquinolin-1-amine is unique due to the presence of both chlorine atoms and an amine group, which allows for a wide range of chemical modifications and applications. Its reactivity and versatility make it a valuable compound in synthetic chemistry and drug development .
Eigenschaften
Molekularformel |
C9H6Cl2N2 |
|---|---|
Molekulargewicht |
213.06 g/mol |
IUPAC-Name |
4,7-dichloroisoquinolin-1-amine |
InChI |
InChI=1S/C9H6Cl2N2/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H,(H2,12,13) |
InChI-Schlüssel |
FWZHFHLVVMQLLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=NC=C2Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
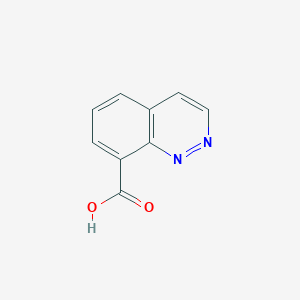
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)
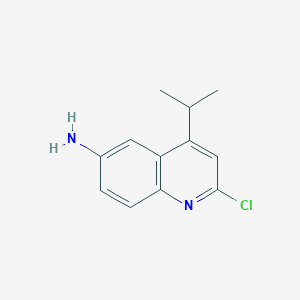

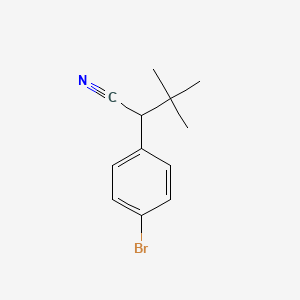
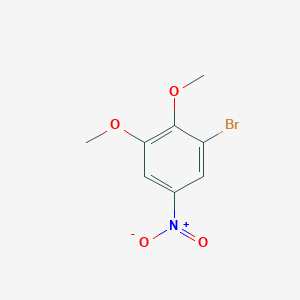
![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)
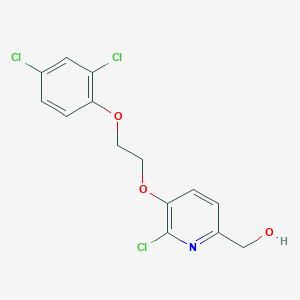
![2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678303.png)
